

experimental protocol for [5-(4-Methylphenyl)isoxazol-3-yl]methanol

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Compound of Interest

Compound Name: [5-(4-Methylphenyl)isoxazol-3-yl]methanol

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An In-Depth Guide to the Synthesis and Characterization of **[5-(4-Methylphenyl)isoxazol-3-yl]methanol**

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis, purification, and characterization of **[5-(4-Methylphenyl)isoxazol-3-yl]methanol** (CAS No: 640291-93-6). The isoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, and this particular derivative serves as a versatile building block for more complex molecules.^{[1][2][3]} This guide is designed for researchers in drug discovery, agrochemical development, and organic synthesis, offering a robust and reproducible methodology. We delve into the causality behind experimental choices, ensuring not just a list of steps, but a foundational understanding of the process. The protocol is structured to be a self-validating system, with clear benchmarks for characterization and purity assessment.

Introduction: The Significance of the Isoxazole Scaffold

Heterocyclic compounds are fundamental to the development of new functional molecules.^[4] Among them, the five-membered isoxazole ring, featuring adjacent nitrogen and oxygen atoms, is of paramount importance.^[2] This structural motif imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding interactions,

making it a privileged scaffold in drug design.[3][5] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

[5-(4-Methylphenyl)isoxazol-3-yl]methanol is a key intermediate whose distinct structure allows for further chemical modification. It is valuable in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and has shown potential in the development of novel agrochemicals and advanced polymers.[1][6][7] This document provides a reliable method for its laboratory-scale synthesis via a [3+2] cycloaddition reaction, a powerful and convergent approach to forming the isoxazole core.[2][3]

Reaction Scheme and Mechanism

The synthesis is achieved through a two-step process, beginning with the formation of an aldoxime, followed by an in-situ generation of a nitrile oxide which then undergoes a [3+2] cycloaddition with an alkyne.

Figure 1: Overall synthetic scheme for **[5-(4-Methylphenyl)isoxazol-3-yl]methanol**.

Mechanistic Rationale: The core of this synthesis is the 1,3-dipolar cycloaddition. The 4-methylbenzaldoxime is oxidized in situ by sodium hypochlorite (NaOCl) to form 4-methylbenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped by propargyl alcohol (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring. This method is efficient and avoids the isolation of the potentially unstable nitrile oxide.[2]

Materials and Equipment

Reagents & Solvents	Equipment
4-Methylbenzaldehyde (≥98%)	Round-bottom flasks (50 mL, 100 mL)
Hydroxylamine hydrochloride (≥99%)	Magnetic stirrer with heating mantle
Pyridine (anhydrous, ≥99.8%)	Reflux condenser and dropping funnel
Sodium hypochlorite solution (5% aq.)	Separatory funnel (250 mL)
Propargyl alcohol (≥99%)	Rotary evaporator
Carbon tetrachloride (CCl ₄ , ≥99.5%)	Glass column for chromatography
Dichloromethane (DCM, HPLC grade)	TLC plates (Silica gel 60 F ₂₅₄)
Ethyl acetate (EtOAc, HPLC grade)	UV lamp (254 nm)
n-Hexane (HPLC grade)	Melting point apparatus
Anhydrous sodium sulfate (Na ₂ SO ₄)	FT-IR Spectrometer
Silica gel for column chromatography (60-120 mesh)	NMR Spectrometer (e.g., 400 MHz)
Deionized water	HPLC system with UV detector

Experimental Workflow

The overall process can be visualized as a sequence of synthesis, work-up, purification, and analysis.

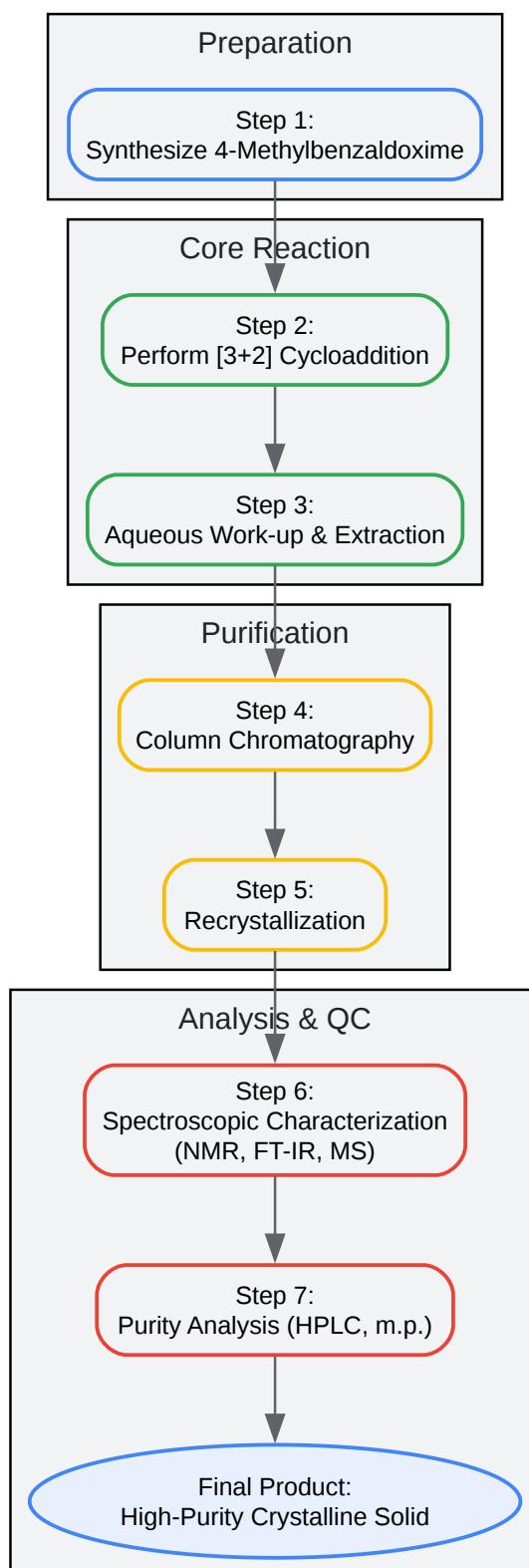
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Figure 2: Step-by-step experimental and analytical workflow.

Detailed Protocols

Part A: Synthesis of 4-Methylbenzaldoxime (Intermediate)

- To a 100 mL round-bottom flask, add 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) and pyridine (20 mL).
- Add hydroxylamine hydrochloride (12 mmol, 0.83 g) to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
 - Scientist's Note: Pyridine acts as both the solvent and a mild base to neutralize the HCl released from hydroxylamine hydrochloride. Refluxing ensures the reaction goes to completion.
- Monitor the reaction by TLC (Thin-Layer Chromatography) using a 4:1 Hexane:EtOAc eluent system until the starting aldehyde spot disappears.
- After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.
- Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with 1M HCl (2 x 20 mL) to remove pyridine, followed by brine (20 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime, which can be used in the next step without further purification.

Part B: Synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]methanol

- In a 100 mL two-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve the crude 4-methylbenzaldoxime (8 mmol, ~1.08 g) and propargyl alcohol (10 mmol, 0.56 g) in carbon tetrachloride (20 mL).^[2]

- Cool the flask in an ice bath to 0-5 °C.
- Add 5% aqueous sodium hypochlorite solution (15 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
 - Rationale: Slow, cooled addition is critical. The oxidation to the nitrile oxide is exothermic. This control prevents unwanted side reactions and ensures the nitrile oxide is trapped efficiently by the propargyl alcohol.[3]
- After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 12-16 hours.
- Monitor the reaction progress by TLC (3:2 Hexane:EtOAc) until the oxime is consumed.

Part C: Work-up and Purification

- Pour the reaction mixture into a 250 mL separatory funnel.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL).
- Combine all organic layers and wash with water (25 mL) followed by brine (25 mL).
- Dry the combined organic phase over anhydrous Na_2SO_4 , filter, and remove the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude solid by flash column chromatography on silica gel.
 - Eluent System: A gradient of Hexane:EtOAc (starting from 4:1 and gradually increasing polarity to 3:2) is typically effective.
 - Technique: Collect fractions and analyze by TLC to pool the pure product.
- Combine the pure fractions and evaporate the solvent.
- For highest purity, recrystallize the resulting solid from an appropriate solvent system like ethanol/water or ethyl acetate/hexane to obtain the final product as white needles.[1][8]

Characterization and Expected Results

A successfully synthesized product should conform to the following analytical data.

Parameter	Expected Result
Appearance	White crystalline needles[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol [1]
Melting Point	112-118 °C[1]
Purity (HPLC)	≥ 98%[1]
FT-IR (KBr, cm ⁻¹)	~3300-3400 (O-H stretch, alcohol), ~3100 (C-H, aromatic), ~1610 (C=N, isoxazole), ~1450 (C=C, aromatic), ~1020 (C-O stretch, alcohol)
¹ H NMR (400 MHz, CDCl ₃ , δ ppm)	~8.3 (s, 1H, isoxazole C4-H), ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.8 (s, 2H, -CH ₂ OH), ~2.4 (s, 3H, Ar-CH ₃), ~2.0 (br s, 1H, -OH)
¹³ C NMR (100 MHz, CDCl ₃ , δ ppm)	~170 (isoxazole C5), ~162 (isoxazole C3), ~140 (Ar-C), ~130 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C), ~98 (isoxazole C4), ~56 (-CH ₂ OH), ~21 (Ar-CH ₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on structurally similar compounds.[9][10]

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Carbon tetrachloride is a hazardous and environmentally persistent solvent; handle with extreme care and dispose of it according to institutional guidelines. Dichloromethane is a

suspected carcinogen.

- Pyridine has a strong, unpleasant odor and is flammable.
- Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

Applications and Future Directions

[5-(4-Methylphenyl)isoxazol-3-yl]methanol is not an end-product but a valuable starting point for further discovery.

- Pharmaceutical Synthesis: The primary alcohol functional group is readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and amines, enabling the synthesis of diverse libraries of compounds for screening. The isoxazole core is present in advanced clinical candidates like the ATR kinase inhibitor M6620 (VX-970).[\[11\]](#)
- Agrochemicals: It serves as a precursor for creating novel pesticides and herbicides, where the isoxazole ring can enhance biological activity.[\[6\]](#)
- Materials Science: The compound can be incorporated into polymer backbones or used to create functional materials with specific thermal or optical properties.[\[7\]](#)

Future research could focus on developing stereoselective modifications of the alcohol group or using this building block in multi-component reactions to rapidly generate molecular complexity.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low yield in Step 1 (Oxime)	Incomplete reaction.	Increase reflux time. Ensure pyridine is anhydrous.
Low yield in Step 2 (Cycloaddition)	Nitrile oxide dimerization.	Ensure dropwise addition of NaOCl is slow and the temperature is kept below 10 °C.
Poor quality of NaOCl.	Use a fresh, properly stored bottle of sodium hypochlorite solution.	
Multiple spots on TLC after column	Incomplete separation.	Optimize the eluent system (try different solvent ratios or a different solvent system like Toluene/Acetone). Do not overload the column.
Product does not crystallize	Presence of impurities.	Re-purify by column chromatography. Try adding a non-polar co-solvent (like hexane) slowly to a concentrated solution in a polar solvent (like ethyl acetate).

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